Trimethylindium - 3385-78-2

Trimethylindium

Catalog Number: EVT-320969
CAS Number: 3385-78-2
Molecular Formula: C3H9In
Molecular Weight: 159.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trimethylindium (TMIn) is a volatile organometallic compound of indium. It is a colorless, pyrophoric liquid with a pungent odor. [] TMIn is classified as a metal alkyl compound and plays a crucial role in scientific research, particularly in the synthesis of semiconductors and other materials. [, ]

Future Directions
  • Integration of computational modeling: Computational modeling can play a significant role in predicting the behavior of TMIn in various chemical environments and optimizing growth conditions for improved material quality. [, ]

Trimethylamine

Relevance: Trimethylamine is frequently utilized to form adducts with trimethylindium. These adducts, such as trimethylindium-trimethylamine (TMIn-TMN), exhibit enhanced stability and ease of handling compared to pure trimethylindium. The formation of this adduct stabilizes the pyrophoric nature of trimethylindium, making it safer for handling and storage. This adduct has proven valuable in the metalorganic vapor phase epitaxy (MOVPE) of indium phosphide (InP), resulting in high-quality epitaxial layers with desirable electrical and optical properties. [, , ]

Trimethylgallium

Relevance: Trimethylgallium serves as a key component in the growth of ternary and quaternary III-V semiconductor alloys, alongside trimethylindium. Specifically, it plays a crucial role in synthesizing materials like InGaAs and GaInP, which find applications in optoelectronic devices. Studies have investigated the influence of different Group III sources, including combinations of trimethylgallium, trimethylindium, triethylgallium, and ethyldimethylindium, on the growth rate and composition uniformity of these materials during techniques like low-pressure metalorganic chemical vapor deposition (LP-MOCVD). These studies highlight the importance of precursor selection for controlling the properties of the resulting semiconductor materials. [, , , ]

Phosphine

Relevance: Phosphine is frequently employed in conjunction with trimethylindium in MOVPE processes to grow InP, a crucial material for optoelectronic devices. The reaction between trimethylindium and phosphine leads to the deposition of InP thin films with controlled properties. [, , , ]

Tertiarybutylphosphine

Relevance: Tertiarybutylphosphine has been explored as a potential replacement for phosphine in the growth of InP with trimethylindium due to its reduced toxicity. Studies have investigated the residual donor and acceptor species in InP epilayers grown using tertiarybutylphosphine and trimethylindium. These studies provide insights into how different phosphorus precursors influence the incorporation of impurities during the growth process. []

Monoethylarsine

Relevance: Monoethylarsine has been explored as a less hazardous replacement for arsine (AsH3) in chemical beam epitaxy (CBE) of InGaAs. Researchers have used monoethylarsine in conjunction with trimethylindium and triethylgallium to grow InGaAs layers on GaAs substrates. These studies demonstrate the feasibility of using less toxic precursors for the growth of III-V semiconductors while achieving comparable material quality. []

Dimethylhydrazine

Relevance: Dimethylhydrazine has been employed as a nitrogen source alongside trimethylindium and triethylgallium in the metalorganic molecular beam epitaxy (MOMBE) of (In)GaAsN. These materials are of interest for their potential applications in optoelectronic devices. Studies have investigated the nitrogen incorporation kinetics and growth mechanisms of (In)GaAsN when using dimethylhydrazine. These investigations provide valuable information for understanding the growth dynamics and optimizing the growth parameters for these materials. []

Trimethylindium-trimethylphosphine Adduct

Relevance: This adduct, similar to TMIn-TMN, aims to improve the safety and stability of handling indium precursors during MOVPE. Research has demonstrated the feasibility of using TMIn-TMP for the growth of high-purity InP. []

Source and Classification

Trimethylindium belongs to the class of organometallic compounds, specifically categorized as a trialkylindium compound. It is derived from indium, a post-transition metal known for its low melting point and high conductivity. The synthesis of trimethylindium often involves reactions with organolithium or organomagnesium reagents, which facilitate the introduction of methyl groups to the indium atom .

Synthesis Analysis

Methods of Synthesis

The synthesis of trimethylindium can be achieved through various methods, each emphasizing the need for high purity:

  1. Lithium-Based Method: A notable approach involves reacting indium trichloride with four equivalents of methyllithium. This method stabilizes the resulting trimethylindium by eliminating oxygen-containing impurities .
  2. Hydrocarbon Solvent Method: Another effective method utilizes a hydrocarbon solvent, such as squalane, at elevated temperatures (above 250°C). This method ensures that the final product contains less than 50 parts per million of oxygen, thus enhancing purity .
  3. Metal-Organic Chemical Vapor Deposition (MOCVD): In this context, trimethylindium serves as a precursor in MOCVD processes, where it is vaporized and delivered to a reaction chamber for film deposition .

Technical Details

The synthesis reactions typically require controlled environments to prevent contamination. For instance, the reaction conditions must be carefully monitored regarding temperature and pressure to ensure optimal yield and purity.

Molecular Structure Analysis

Structure and Data

Trimethylindium has a tetrahedral geometry around the indium atom due to sp³ hybridization. The molecular structure can be represented as follows:

InCH3\text{In}\quad \text{CH}_3
CH3\quad \quad \quad \quad \quad \text{CH}_3
CH3\quad \quad \quad \quad \quad \text{CH}_3

The bond lengths between the indium atom and the carbon atoms are typically around 1.95 Å. The compound exhibits significant volatility, which is crucial for its applications in vapor deposition techniques.

Chemical Reactions Analysis

Reactions and Technical Details

Trimethylindium participates in several important chemical reactions:

  1. Decomposition Reaction: Upon heating or exposure to moisture, trimethylindium can decompose to form indium oxides or hydroxides.
  2. Reaction with Phosphine: Trimethylindium can react with phosphine to produce indium phosphide, a semiconductor material vital for optoelectronic applications.
  3. Halogenation: It can also react with halogens to form halide derivatives, which may serve as intermediates in further synthetic pathways.

These reactions highlight the compound's versatility in forming various indium-containing materials.

Mechanism of Action

Process and Data

In MOCVD applications, trimethylindium acts as a source of indium during film growth processes. The mechanism involves:

  1. Vaporization: Trimethylindium is vaporized and mixed with carrier gases.
  2. Transport: The vaporized precursor is transported into a reaction chamber.
  3. Chemical Reaction: In the chamber, trimethylindium decomposes at elevated temperatures, releasing indium atoms that deposit onto a substrate to form thin films.

This process requires precise control over temperature and pressure to achieve uniform film quality .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid at room temperature.
  • Boiling Point: Approximately 130°C.
  • Density: About 1.10 g/cm³.

Chemical Properties

  • Reactivity: Highly reactive with moisture; decomposes upon contact with water.
  • Stability: Stable under inert conditions but sensitive to air and moisture.

These properties make trimethylindium suitable for specific industrial applications while necessitating careful handling protocols.

Applications

Trimethylindium has several significant applications:

  • Semiconductor Manufacturing: It is primarily used in MOCVD processes for producing high-quality semiconductor films such as indium phosphide and gallium indium arsenide.
  • Optoelectronics: Employed in the fabrication of laser diodes and light-emitting diodes due to its ability to form direct bandgap materials.
  • Research Applications: Utilized in various research settings for studying new materials and electronic devices.

The combination of its chemical properties and versatile applications underscores the importance of trimethylindium in modern technology .

Synthesis Methodologies and Mechanistic Pathways

Organo-Lithium Mediated Synthesis: Advances in Precursor Reactivity

Recent breakthroughs in mechanochemistry have revolutionized organolithium-mediated routes for trimethylindium (TMIn) precursors. Traditional solution-phase methods require strict anhydrous/anaerobic conditions and prolonged reaction times (60 min for 69% conversion) [1] [6]. In contrast, ball-mill grinding enables direct reaction of lithium wire with organohalides (e.g., methyl iodide) in air, achieving 77% conversion to methyllithium within 5 minutes. This solvent-free approach leverages mechanical force to activate lithium metal, generating highly reactive R-Li intermediates in situ [6]. The methyllithium subsequently reacts with indium trichloride (InCl₃) via transmetalation:

3 CH₃Li + InCl₃ → (CH₃)₃In + 3 LiCl  

Key advantages include:

  • Scalability: Elimination of solvent handling simplifies reactor design.
  • Safety: Avoids pyrophoric hazards associated with traditional organolithium solutions.
  • Reactivity Control: Milling duration directly modulates intermediate yield [6].

Table 1: Performance Comparison of Organolithium Generation Methods

ParameterMechanochemical MethodTraditional Solution Method
Reaction Time5 min60 min
Conversion Yield77%69%
Solvent Consumption0 L/kg product15–50 L/kg product
Inert Gas RequiredNoYes

Halide Exchange Reactions: Thermodynamic and Kinetic Profiling

Halogen exchange between indium trihalides and methylating agents follows a complex energy landscape. Thermodynamic stability favors the reaction:

InX₃ + 3 CH₃MgBr → (CH₃)₃In + 3 MgBrX (X = Cl, Br, I)  

However, kinetic barriers arise from:

  • Schlenk-type equilibria: Redistribution of methyl groups creates mixed halide/methyl intermediates like CH₃InX₂ [4].
  • Solvent polarity effects: Ether solvents stabilize Grignard reagents but promote by-product adduct formation.

Studies of solvent-mediated polymorphic transformations (SMPT) reveal that transformation rates (k) correlate with solubility differences (ΔC) between metastable and stable polymorphs:

k ∝ ΔC = C(metastable) - C(stable)  

Table 2: Solvent Influence on Polymorphic Transformation Kinetics

Solvent SystemΔC (mg/mL)Transformation Rate k (min⁻¹)
Nitromethane/Toluene12.30.45
Acetone/m-Xylene8.70.31
Acetone/Toluene6.90.22

Hydrogen-bond-donating solvents (e.g., nitromethane) accelerate transformations by facilitating dissolution of metastable phases [4] [7].

Solvent-Mediated Polymorphic Control in Crystallization

Trimethylindium’s solid-state behavior influences its sublimation efficiency during MOCVD. Polymorph control during crystallization hinges on:

  • Conformational flexibility: Molecular mobility during crystal lattice assembly [7].
  • Hydrogen-bonding networks: Solvent molecules act as templates for specific polymorph nucleation [4].

InP nanowire synthesis exemplifies solvent-directed morphology control. Using tris(diethylamino)phosphine and indium tris(trifluoroacetate) in oleylamine, solution-liquid-solid (SLS) growth yields flat InP nanoribbons (11 nm thick) with exposed (110) lattice planes. The nanoribbon morphology arises from preferential stabilization of (110) facets by oleylamine ligands [3]. Critical parameters include:

  • Precursor injection rate: Controls nanowire aspect ratio.
  • Pre-evacuation time: Determines quantum dot vs. nanowire dominance.
  • Indium precursor choice: Indium tris(trifluoromethanesulfonate) yields micron-length zinc blende nanowires [3].

Properties

CAS Number

3385-78-2

Product Name

Trimethylindium

IUPAC Name

trimethylindigane

Molecular Formula

C3H9In

Molecular Weight

159.92 g/mol

InChI

InChI=1S/3CH3.In/h3*1H3;

InChI Key

IBEFSUTVZWZJEL-UHFFFAOYSA-N

SMILES

C[In](C)C

Canonical SMILES

C[In](C)C

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